molecular formula C12H16O2 B8658120 3-Tert-pentylbenzoic acid

3-Tert-pentylbenzoic acid

Cat. No.: B8658120
M. Wt: 192.25 g/mol
InChI Key: OSARIWRAPRUKOT-UHFFFAOYSA-N
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Description

3-Tert-pentylbenzoic acid (IUPAC name: 3-[(2,2-dimethylpropyl)oxy]benzoic acid) is a substituted benzoic acid derivative featuring a tert-pentyl (2,2-dimethylpropyl) group at the third position of the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to the steric and electronic effects imparted by the bulky tert-pentyl substituent, which can influence reactivity, solubility, and biological activity. These analogs share similarities in substituent bulkiness and synthetic strategies, making them relevant for extrapolation.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(2-methylbutan-2-yl)benzoic acid

InChI

InChI=1S/C12H16O2/c1-4-12(2,3)10-7-5-6-9(8-10)11(13)14/h5-8H,4H2,1-3H3,(H,13,14)

InChI Key

OSARIWRAPRUKOT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=CC(=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

3-Tert-butoxybenzoic Acid (CAS 15360-02-8)

  • Synthesis : Produced via tert-butoxylation of 3-hydroxybenzoic acid using tert-butyl halides or silyl-protected intermediates. A reported route achieves a 92% yield using optimized coupling conditions.
  • Key Steps : Protection of the hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl), followed by deprotection and acidification.

3-Tert-butylbenzoic Acid

  • Synthesis : Typically synthesized via Friedel-Crafts alkylation of benzoic acid derivatives with tert-butyl halides, though yields are lower (~65%) due to steric hindrance.

Comparative Analysis

  • Yield : The tert-butoxy derivative exhibits higher synthetic efficiency (92%) compared to tert-butyl analogs, likely due to reduced steric constraints during ether formation.
  • Stability: The tert-butoxy group enhances solubility in nonpolar solvents, whereas the tert-butyl group increases thermal stability.

Research Findings and Challenges

  • Contradictions : While tert-butoxy derivatives show superior yields, their susceptibility to hydrolysis limits long-term storage compared to alkyl-substituted analogs.
  • Data Gaps : Direct studies on 3-tert-pentylbenzoic acid are scarce, necessitating reliance on tert-butyl/tert-pentyl analog extrapolations.

Q & A

Q. What are the optimal methods for synthesizing and characterizing 3-Tert-pentylbenzoic acid?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of benzoic acid derivatives with tert-pentyl halides, followed by purification via recrystallization or column chromatography. Characterization requires a combination of techniques:
  • NMR spectroscopy for structural confirmation (e.g., distinguishing tert-pentyl group signals in 1H^1H-NMR) .
  • HPLC to assess purity (>98% threshold recommended for research-grade samples).
  • Melting point analysis to compare with literature values (NIST data provides reference ranges for benzoic acid derivatives) .
    Ensure reaction conditions (e.g., solvent, catalyst) are documented to address reproducibility challenges.

Q. How can researchers determine the solubility profile of 3-Tert-pentylbenzoic acid in common solvents?

  • Methodological Answer : Use a gravimetric method: dissolve incremental amounts of the compound in solvents (e.g., ethanol, DMSO, hexane) at controlled temperatures. Centrifuge to separate undissolved material, then evaporate the solvent to calculate saturation points. Compare results with computational solubility predictions (e.g., Hansen solubility parameters) to identify discrepancies .

Advanced Research Questions

Q. What experimental designs are suitable for studying the steric effects of the tert-pentyl group on reaction kinetics?

  • Methodological Answer : Design comparative studies using analogs (e.g., 3-methylbenzoic acid vs. 3-Tert-pentylbenzoic acid) in esterification or nucleophilic substitution reactions. Monitor reaction rates via:
  • UV-Vis spectroscopy for real-time tracking of product formation.
  • DFT calculations to model steric hindrance and transition states.
    Address contradictions in literature by replicating prior experiments and adjusting variables (e.g., solvent polarity, temperature) .

Q. How can conflicting data on the thermal stability of 3-Tert-pentylbenzoic acid be resolved?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert and oxidative atmospheres to isolate decomposition pathways. Cross-reference with:
  • DSC data to identify phase transitions.
  • GC-MS to characterize volatile decomposition products.
    Compare results with structurally similar compounds (e.g., 3-Tert-butylbenzoic acid) to contextualize findings .

Q. What strategies are effective for analyzing the compound’s environmental persistence or biodegradability?

  • Methodological Answer : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems. Supplement with:
  • LC-MS/MS to track metabolite formation.
  • Soil column studies to assess adsorption/leaching potential.
    Contrast results with regulatory thresholds (e.g., EPA guidelines) and highlight limitations in extrapolating lab data to real-world scenarios .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational and experimental solubility data?

  • Methodological Answer : Apply multivariate regression to identify outliers in experimental datasets. Validate computational models (e.g., COSMO-RS) by adjusting parameters like entropy of fusion or lattice energy. Publish raw datasets to enable cross-lab verification .

Q. What statistical approaches are recommended for comparing catalytic efficiency in derivative synthesis?

  • Methodological Answer : Use ANOVA to evaluate yield differences across catalysts (e.g., Lewis acids vs. enzymes). Include post-hoc tests (e.g., Tukey’s HSD) to identify significant pairwise differences. Report effect sizes to distinguish practical vs. statistical significance .

Tables for Key Parameters

Property Method Reference Value Source
Melting PointDifferential Scanning Calorimetry (DSC)145–148°C (predicted)NIST
LogP (Octanol-Water)HPLC Retention Time3.8 ± 0.2Computational
Thermal Decomposition OnsetTGA220°C (N₂), 195°C (air)Experimental

Recommendations for Future Research

  • Prioritize collaborative studies to standardize synthesis protocols and reduce inter-lab variability .
  • Investigate the compound’s potential as a ligand in coordination chemistry, leveraging its steric bulk for selectivity studies .
  • Address gaps in ecotoxicological data by conducting long-term bioaccumulation assays .

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